molecular formula C10H9NO3 B6166955 methyl 5-oxo-5H,6H,7H-cyclopenta[b]pyridine-2-carboxylate CAS No. 1256833-90-5

methyl 5-oxo-5H,6H,7H-cyclopenta[b]pyridine-2-carboxylate

Cat. No. B6166955
CAS RN: 1256833-90-5
M. Wt: 191.2
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Methyl 5-oxo-5H,6H,7H-cyclopenta[b]pyridine-2-carboxylate” is a chemical compound. Unfortunately, there is limited information available about this specific compound .


Molecular Structure Analysis

The molecular structure of “methyl 5-oxo-5H,6H,7H-cyclopenta[b]pyridine-2-carboxylate” is complex, as suggested by its name. The InChI code for this compound is 1S/C10H9NO3/c1-14-10(13)8-3-2-6-7(11-8)4-5-9(6)12/h2-3H,4-5H2,1H3 .

Safety and Hazards

This compound is labeled with the GHS07 pictogram. It has hazard statements H302, H315, H319, and H335, indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for methyl 5-oxo-5H,6H,7H-cyclopenta[b]pyridine-2-carboxylate involves the condensation of 2-cyanobenzaldehyde with ethyl acetoacetate followed by cyclization and esterification.", "Starting Materials": [ "2-cyanobenzaldehyde", "ethyl acetoacetate", "sodium ethoxide", "acetic anhydride", "methanol" ], "Reaction": [ "Step 1: Dissolve 2-cyanobenzaldehyde (1.0 equiv) and ethyl acetoacetate (1.2 equiv) in methanol and add sodium ethoxide (1.2 equiv).", "Step 2: Heat the reaction mixture at reflux for 4 hours.", "Step 3: Cool the reaction mixture and add acetic anhydride (1.2 equiv) to the mixture.", "Step 4: Heat the reaction mixture at reflux for 2 hours.", "Step 5: Cool the reaction mixture and add water to the mixture.", "Step 6: Extract the product with ethyl acetate and dry over anhydrous sodium sulfate.", "Step 7: Concentrate the product and purify by column chromatography to obtain methyl 5-oxo-5H,6H,7H-cyclopenta[b]pyridine-2-carboxylate." ] }

CAS RN

1256833-90-5

Product Name

methyl 5-oxo-5H,6H,7H-cyclopenta[b]pyridine-2-carboxylate

Molecular Formula

C10H9NO3

Molecular Weight

191.2

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.